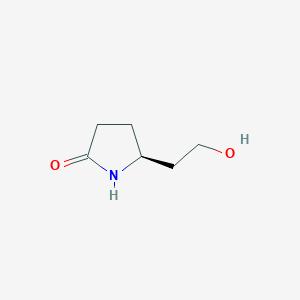

(5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE

説明

Structural Characterization of (5S)-5-(2-Hydroxyethyl)-2-Pyrrolidinone

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (5S)-5-(2-hydroxyethyl)pyrrolidin-2-one , reflecting its stereochemical and functional features. The numbering begins at the lactam carbonyl group (position 1), with the hydroxyethyl substituent located at position 5. The 5S designation specifies the absolute configuration at this carbon, determined using the Cahn-Ingold-Prelog priority rules. The hydroxyl group on the ethyl chain further differentiates it from simpler pyrrolidinones, such as 2-pyrrolidinone or N-methyl-2-pyrrolidinone.

Key structural features include:

- A five-membered lactam ring with a planar amide group.

- A chiral center at C5, leading to enantiomeric forms.

- A hydroxyethyl side chain (-CH₂CH₂OH) that introduces polarity and hydrogen-bonding capacity.

The stereochemical integrity of this compound is critical for its biological and chemical interactions, as evidenced by its use in synthesizing enantioselective ligands.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its puckered pyrrolidinone ring and the spatial orientation of the hydroxyethyl group. Conformational analysis using NMR and DFT calculations reveals two dominant ring conformations: envelope (E) and twisted (T) . The hydroxyethyl substituent adopts a pseudo-equatorial position to minimize steric hindrance, stabilizing the ^1T₂ conformation (Figure 1).

Table 1: Conformational Parameters of this compound

| Parameter | Value |

|---|---|

| Phase angle (P) | 120°–150° |

| Puckering amplitude (Φₘₐₓ) | 38°–42° |

| Dominant conformer | ^1T₂ (60%) |

The hydroxyethyl group participates in intramolecular hydrogen bonding with the lactam carbonyl oxygen, further stabilizing the conformation. This interaction reduces the compound’s solvent accessibility, as observed in molecular dynamics simulations.

Comparative Analysis with Pyrrolidinone Derivatives

Compared to other pyrrolidinone derivatives, this compound exhibits distinct physicochemical properties:

Table 2: Structural Comparison with Selected Pyrrolidinone Derivatives

The hydroxyethyl group increases solubility in polar solvents (e.g., water, ethanol) compared to alkyl-substituted derivatives. Additionally, its stereochemistry enables selective interactions in catalytic systems, unlike racemic analogs.

Crystallographic Studies and Hydrogen Bonding Networks

X-ray crystallography of related pyrrolidinones, such as 2-pyrrolidinone monohydrate, reveals extended hydrogen-bonding networks involving the lactam carbonyl and hydroxyl groups. For this compound, similar interactions are inferred:

- The hydroxyl group forms intermolecular O–H···O=C bonds with adjacent molecules.

- The lactam nitrogen participates in N–H···O hydrogen bonds , stabilizing crystal packing.

Table 3: Hydrogen Bond Parameters in Pyrrolidinone Crystals

| Bond Type | Distance (Å) | Angle (°) |

|---|---|---|

| O–H···O (hydroxyl) | 2.65–2.80 | 155–160 |

| N–H···O (lactam) | 2.70–2.85 | 150–155 |

These interactions contribute to the compound’s crystalline stability and melting point (79–86°C). Hirshfeld surface analysis further confirms the predominance of O–H···O interactions (>40% of surface contacts).

特性

IUPAC Name |

(5S)-5-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVDPHDTYDBCAI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479071 | |

| Record name | 2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808172-50-1 | |

| Record name | 2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Process Overview

One of the primary industrial methods involves the ring-opening reaction of γ-butyrolactone with 2-aminoethanol in the liquid phase. This reaction forms N-(2-hydroxyethyl)-2-pyrrolidone directly.

Purification by Multi-Stage Distillation

- The crude reaction mixture contains the target compound along with high-boiling and low-boiling impurities such as γ-butyrolactone, 2-aminoethanol, 2-pyrrolidone, and water.

- A multi-column distillation system is employed for purification:

- First Distillation Column: Separates low-boiling components (e.g., γ-butyrolactone, 2-aminoethanol, water) from the product. Some high-boiling components undergo pyrolysis forming γ-butyrolactone and 2-aminoethanol, which are also removed.

- Second and Third Distillation Columns: Further refine the product by removing residual impurities. The product is obtained as a side cut with 0.5-5.0% by weight withdrawal relative to feed concentration.

- The process ensures high purity by carefully controlling reflux and extraction lines, with the product collected at specific points in the distillation columns.

Process Flow Summary (Simplified)

| Step | Description | Key Components Removed/Recovered |

|---|---|---|

| 1 | Reaction of γ-butyrolactone with 2-aminoethanol | Formation of N-(2-hydroxyethyl)-2-pyrrolidone |

| 2 | First distillation column | Removal of low-boiling impurities and pyrolysis products |

| 3 | Second distillation column | Further purification, product side cut withdrawal |

| 4 | Optional third distillation column | Final purification to very high purity product |

Source: EP1375481A1 patent detailing apparatus and distillation steps

Synthesis from Pyrrolidine and 2-Bromoethanol

Reaction Details

- Pyrrolidine reacts with 2-bromoethanol in tetrahydrofuran (THF) solvent.

- The reaction mixture is refluxed for approximately 36 hours.

- After completion, the solvent is removed under reduced pressure.

- The crude product is purified by column chromatography using a dichloromethane:methanol (10:1) solvent system.

Yield and Characterization

- Yield reported: 83%

- Product is obtained as a brown oil.

- Characterization by ^1H NMR confirms the structure.

Reaction Scheme Summary

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Pyrrolidine + 2-bromoethanol | Reflux in THF, 36 h | N-(2-hydroxyethyl)pyrrolidine | 83% |

Source: ChemicalBook synthesis route

Catalytic Hydrogenation and Reduction of N-Methyl-2-pyrrolidone Derivatives

Overview

- Starting from N-methyl-2-pyrrolidone (NMP), a compound with a pyrrolidine skeleton, a series of reactions including C-C bond formation, methanolysis, and catalytic hydrogenation are employed.

- The key intermediate, methyl (2)-(1-methyl-2-pyrrolidinylidene) acetate, is converted to 1-methyl-2-(2-hydroxyethyl)pyrrolidine via reduction.

Reduction Methods

- Method 1: Sequential hydrogenation of double bonds using palladium on carbon catalyst, followed by reduction of ester groups to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium borohydride (LiBH4).

- Method 2: Simultaneous reduction of double bonds and ester groups in a single step using NaBH4 in the presence of Lewis acids (e.g., LiCl, ZnCl2, AlCl3) to promote the reaction.

- Method 3: Enantioselective hydrogenation using chiral catalysts to obtain optically active products.

Reaction Conditions and Catalysts

| Method | Key Steps | Reducing Agents / Catalysts | Notes |

|---|---|---|---|

| 1 | Hydrogenation then ester reduction | Pd/C for hydrogenation; NaBH4 or LiBH4 for reduction | Stepwise, high control |

| 2 | Simultaneous reduction | NaBH4 + Lewis acids (LiCl, ZnCl2, AlCl3, etc.) | One-pot, efficient |

| 3 | Enantioselective hydrogenation | Chiral catalysts for selective hydrogenation | Produces chiral isomers |

Advantages

- High yield and selectivity.

- Scalable and safe for industrial production.

- Allows access to chiral derivatives.

Source: Korean patent KR20160141950A describing efficient synthesis routes

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Purification | Yield / Purity | Industrial Applicability |

|---|---|---|---|---|---|

| Ring-opening of γ-butyrolactone + 2-aminoethanol | γ-Butyrolactone, 2-aminoethanol | Ring-opening, multi-stage distillation | Multi-column distillation | High purity via distillation | High, industrial scale |

| Nucleophilic substitution of pyrrolidine + 2-bromoethanol | Pyrrolidine, 2-bromoethanol | Reflux in THF, chromatography | Column chromatography | 83% yield | Laboratory to pilot scale |

| Catalytic hydrogenation and reduction of NMP derivatives | N-methyl-2-pyrrolidone (NMP) | Hydrogenation, reduction with NaBH4/LiBH4 | Distillation, crystallization | High yield, chiral options | Suitable for pharmaceutical intermediates |

化学反応の分析

Types of Reactions

(5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 5-(2-chloroethyl)-2-pyrrolidinone and 5-(2-aminoethyl)-2-pyrrolidinone .

科学的研究の応用

(5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of polymers, resins, and other industrial materials.

作用機序

The mechanism of action of (5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .

類似化合物との比較

Structural and Functional Differences

- Hydrophilicity vs. Lipophilicity: The hydroxyl and aminoethyl derivatives exhibit higher aqueous solubility compared to aromatic (e.g., difluorophenyl) or acetylated analogs. For example, (5S)-5-(3,5-difluorophenyl)-2-pyrrolidinone has a predicted density of 1.281 g/cm³, indicating greater lipophilicity .

- Reactivity: The hydroxyl group in the target compound facilitates hydrogen bonding and oxidation reactions, whereas acetyloxy or aryl groups (e.g., in 5-ethyl-5-(4-methoxyphenyl)-2-pyrrolidinone) stabilize the molecule against metabolic degradation .

- Stereochemical Impact: The (5S) configuration in the target compound and its analogs (e.g., (S)-5-(aminomethyl)-2-pyrrolidinone) is critical for enantioselective interactions in drug-receptor binding .

Analytical Characterization

- Chromatographic Separation: As per -pyrrolidinone derivatives are analyzed using HPLC with a C18 column (4.6 mm × 15 cm, 5 µm). The retention time for 2-pyrrolidinone is ~7 minutes under conditions of 0.8 mL/min flow rate and 40°C .

- System Suitability : Column efficiency (>5000 theoretical plates) and symmetry factor (<1.5) ensure precise quantification of these compounds .

生物活性

(5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE, also known as 2-pyrrolidinone with a hydroxylethyl substituent, is a compound of growing interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a five-membered pyrrolidinone ring with a hydroxyl group at the 5-position and an ethyl group at the 2-position. The synthesis typically involves the reaction of 2-pyrrolidinone with ethylene oxide in the presence of a catalyst like sodium hydroxide under controlled conditions to ensure high yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been studied against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. In vitro studies have shown that this compound can inhibit the growth of these bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Effects

The compound's anticancer properties have also been explored. In studies involving human lung adenocarcinoma (A549) cells, this compound demonstrated cytotoxic effects, reducing cell viability significantly compared to control groups. The mechanism appears to involve interference with cancer cell metabolic pathways, potentially leading to apoptosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways in both microbial and cancer cells.

- Receptor Modulation : It may bind to receptors that regulate cell growth and apoptosis, leading to altered cellular responses.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

-

Antimicrobial Activity : A study reported that derivatives of pyrrolidinones, including this compound, showed potent activity against multidrug-resistant Staphylococcus aureus strains .

Compound Pathogen Minimum Inhibitory Concentration (MIC) This compound S. aureus 10 μg/mL Control Antibiotic S. aureus 8 μg/mL -

Anticancer Activity : In vitro studies on A549 cells indicated that treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 100 µM after 24 hours .

Treatment Cell Viability (%) Control 100 This compound (100 µM) 30

Q & A

Q. What are the optimal methods for synthesizing (5S)-5-(2-hydroxyethyl)-2-pyrrolidinone in a laboratory setting?

- Methodological Answer : Ultrasound-promoted synthesis is an efficient method for pyrrolidinone derivatives, offering enhanced reaction rates and yields under mild conditions (e.g., room temperature, reduced solvent use). Key steps include cyclization of precursor amines or ketones with hydroxyl-containing substituents. Reaction parameters such as pH (neutral to slightly acidic), temperature (20–40°C), and catalysts (e.g., Lewis acids) must be optimized to avoid side reactions . Alternative routes involve multi-step organic reactions, where intermediates are purified via column chromatography and characterized spectroscopically before final cyclization .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) should confirm no significant decomposition via HPLC or TLC monitoring .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may cause skin/eye irritation; immediate rinsing with water is required. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Safety data sheets (SDS) for structurally similar pyrrolidinones recommend emergency protocols for inhalation/exposure .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated during asymmetric synthesis?

- Methodological Answer : Chiral HPLC or GC with a polysaccharide-based column (e.g., Chiralpak® AD-H) resolves enantiomers using hexane/isopropanol mobile phases. Circular dichroism (CD) spectroscopy can further confirm optical activity. Enzymatic resolution (e.g., lipase-mediated kinetic separation) is an alternative for large-scale purification, leveraging stereoselective hydrolysis .

Q. What experimental approaches are used to study the pharmacological interactions of this compound?

- Methodological Answer : Receptor binding assays (e.g., radioligand displacement studies) quantify affinity for targets like GABA receptors. Molecular docking simulations (AutoDock Vina) predict binding modes, while in vitro cytotoxicity assays (MTT/CCK-8) assess safety profiles. Dose-response curves (IC/EC) are critical for evaluating therapeutic potential .

Q. What are the common experimental design limitations in studying this compound’s reactivity?

- Methodological Answer : Small sample sizes and simplified reaction matrices (e.g., single-solvent systems) may not replicate real-world complexity. Degradation of labile intermediates during prolonged experiments (e.g., >6 hours) can skew results. Mitigation strategies include real-time monitoring (in situ FTIR) and controlled temperature/pH conditions to stabilize intermediates .

Q. How can researchers resolve contradictions in spectral or bioactivity data for this compound?

- Methodological Answer : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography for structure; in vitro + in vivo assays for bioactivity). Replicate experiments under standardized conditions (pH 7.4, 37°C for biological studies). Statistical tools (ANOVA, principal component analysis) identify outliers or batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。